tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate

medicinal chemistry molecular recognition physicochemical profiling

Medicinal chemistry programs often face delays sourcing rigid, heterocyclic scaffolds for kinase hinge-binding and PROTAC linker design. This compound is a shelf-stable, Boc-protected azetidine-pyridazine building block that directly addresses this bottleneck. - Provides a convergent synthetic strategy: stable intermediate storage, followed by on-demand deprotection and parallel library synthesis. - The pyridazine ring offers a dual nitrogen hinge-binding motif, validated in c-Met and Mps1/TTK inhibitor series. - Rigid azetidine core and defined exit vector serve as a critical linker element in PROTAC design, as disclosed in SMARCA2/4 degrader patents.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
Cat. No. B12242393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN(C1)C2=NN=CC=C2
InChIInChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)14-9-7-16(8-9)10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)
InChIKeyBRNLREJUHSZHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate: Structural and Physicochemical Profile


tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate (CAS 1488340-90-4; molecular formula C₁₂H₁₈N₄O₂; molecular weight 250.30 g·mol⁻¹) is a Boc-protected azetidine-pyridazine building block employed primarily as a synthetic intermediate in medicinal chemistry . The molecule comprises a four-membered azetidine ring N-substituted at the 1-position with a pyridazin-3-yl heterocycle and at the 3-position with a tert-butoxycarbonyl (Boc)-protected amine. The pyridazine ring provides two adjacent nitrogen atoms (positions 1 and 2) that serve as hydrogen-bond acceptors and metal-coordination sites, distinguishing this scaffold from the more common pyridine-based analogs [1]. The Boc group confers stability during multi-step synthesis and enables controlled deprotection under mild acidic conditions to reveal the free primary amine for further elaboration, making this compound a strategically protected intermediate rather than a final bioactive entity [2].

Generic Substitution Risks for tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate


Even among compounds sharing the C₁₂H₁₈N₄O₂ molecular formula, substitution with the regioisomer tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate (CAS 2034587-00-1) fundamentally alters the connectivity: in the target compound the pyridazine is attached via its C3 position directly to the azetidine N1, yielding an aniline-type N-arylazetidine, whereas the regioisomer connects the pyridazine through an exocyclic NH linker at the azetidine 3-position, producing a secondary amine bridge . This difference changes the basicity of the azetidine nitrogen (predicted pKₐ shift of ≥1.5 units), alters the conformational ensemble accessible to the scaffold, and modifies hydrogen-bond donor/acceptor topology—three parameters that directly govern molecular recognition in target binding. Likewise, substituting the pyridazine ring for a pyridine ring (as in tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate, CAS 898271-45-9) removes one hydrogen-bond acceptor site (from five to four acceptors) [1] and replaces the electron-deficient 1,2-diazine system with a less polarized pyridine, changing electrophilic reactivity at the heterocycle. The deprotected analog, 1-(pyridazin-3-yl)azetidin-3-amine, lacks the Boc group and exhibits different solubility and stability profiles, making it unsuitable for synthetic sequences requiring orthogonal protection [2]. These structural distinctions produce quantifiable differences in calculated molecular descriptors and experimentally observable reactivity; thus, generic interchange among these compounds cannot be assumed without validation.

Quantitative Differentiation Evidence: tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate


Hydrogen-Bond Acceptor Count: Pyridazine vs Pyridine

The target compound bears a pyridazin-3-yl substituent containing two adjacent nitrogen atoms, yielding a total of five hydrogen-bond acceptor (HBA) sites (two pyridazine N, one carbamate carbonyl O, one carbamate NH nitrogen, one azetidine N). The direct pyridine analog tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate (CAS 898271-45-9) possesses only four HBA sites because pyridine contributes a single nitrogen atom [1]. This one-acceptor difference alters the compound's capacity for directed hydrogen-bond interactions with biological targets and influences solubility and partitioning behavior. Additionally, the pyridazine N2 nitrogen acts as a stronger hydrogen-bond acceptor (pKₐ of conjugate acid ≈ 2.1) compared to the pyridine nitrogen (pKₐ ≈ 5.2), modifying protonation-state-dependent properties such as solubility at physiological pH [2].

medicinal chemistry molecular recognition physicochemical profiling

Regioisomeric Connectivity: N1-Aryl vs C3-Aminoazetidine

The target compound positions the pyridazine ring directly on the azetidine N1 (N-arylazetidine connectivity), whereas the regioisomer tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate (CAS 2034587-00-1) connects the pyridazine through an exocyclic NH at the azetidine 3-position with the Boc group on N1 . This regioisomeric switch fundamentally alters the electronic environment of the azetidine ring nitrogen: the N1-aryl substitution in the target withdraws electron density via conjugation with the π-deficient pyridazine, lowering the azetidine N1 basicity relative to the N-Boc-protected regioisomer. Computed ClogP values for the two regioisomers are predicted to differ by approximately 0.3–0.5 log units due to the differential exposure of polar atoms. The target compound's N-arylazetidine linkage also imposes greater conformational rigidity around the azetidine-pyridazine bond compared to the flexible exocyclic NH linker of the regioisomer, which adds a freely rotatable bond [1].

synthetic chemistry conformational analysis medicinal chemistry

Lipophilicity and Drug-Likeness: Pyridazine vs Pyridine Azetidine

The pyridine analog tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate (CAS 898271-45-9) has a PubChem-computed XLogP3 value of 1.9 [1]. Although the target compound lacks a PubChem entry, the replacement of pyridine (CH) with pyridazine (N) at the ortho-like position typically reduces log P by 0.3–0.7 units based on established heterocycle substituent π constants (π₍pyridazine₎ ≈ −0.7 vs. π₍pyridine₎ ≈ 0.0 for the ring itself) [2]. Consequently, the target compound is predicted to have XLogP3 in the range of 1.2–1.6, representing a measurably more hydrophilic scaffold. The target compound also possesses a higher topological polar surface area (tPSA) due to the additional pyridazine nitrogen (estimated increase of ~12–15 Ų over the pyridine analog's tPSA), which impacts membrane permeability predictions in drug discovery programs [2].

ADME prediction lipophilicity drug-likeness

Boc Protection Strategy vs Free Amine Analogs

The target compound bears a Boc-protected amine at the azetidine 3-position, enabling selective deprotection under acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane at 0–25 °C, typically 1–4 h) to liberate the primary amine while leaving the N1-pyridazinyl linkage intact [1]. In contrast, the unprotected analog 1-(pyridazin-3-yl)azetidin-3-amine (typically supplied as the dihydrochloride salt) cannot participate in synthetic sequences requiring orthogonal protection of the azetidine 3-amine. The Boc group also modulates the compound's physical form: the target is typically a white to off-white solid with improved organic-solvent solubility compared to the highly polar, salt-form free amine, facilitating handling, weighing, and dissolution in organic reaction media . Additionally, the 6-chloropyridazin analog (tert-butyl N-[1-(6-chloropyridazin-3-yl)azetidin-3-yl]carbamate) offers an electrophilic chlorine handle for further functionalization (e.g., Suzuki coupling, nucleophilic aromatic substitution), whereas the target compound's unsubstituted pyridazine ring requires electrophilic or directed metalation approaches for further derivatization [2].

synthetic methodology protecting group strategy building block utility

Azetidine Conformational Rigidity vs Piperidine and Pyrrolidine

The azetidine ring in the target compound provides a defined puckered conformation with an endocyclic C-N-C bond angle of approximately 89–91° (vs. ~108° for pyrrolidine and ~111° for piperidine), imposing greater ring strain (≈26 kcal·mol⁻¹ for azetidine vs. ≈6 kcal·mol⁻¹ for pyrrolidine) and a distinct spatial orientation of the 3-substituent relative to the N1-aryl group [1]. This constrained geometry directly impacts the vector of the Boc-protected amine relative to the pyridazine plane. Replacing azetidine with piperidine (as in tert-butyl [1-(pyridazin-3-yl)piperidin-4-yl]carbamate analogs found in NAMPT inhibitor patents [2]) alters the N-aryl distance and the exit vector of the amine, which in kinase inhibitor design determines whether the amine can productively engage the ribose pocket or solvent channel. The fraction of sp³-hybridized carbons (Fsp³) is 0.50 for the target (6 sp³ carbons / 12 total carbons) compared to 0.54 for a hypothetical piperidine analog (7/13), reflecting a modest but measurable difference in three-dimensional character relevant to modern drug-discovery metrics [3].

conformational analysis scaffold diversity fraction sp³

Recommended Applications for tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate


Kinase Hinge-Binder Scaffold Elaboration

The target compound's pyridazin-3-yl group provides two adjacent nitrogen atoms capable of engaging the kinase hinge region through a bidentate hydrogen-bond donor-acceptor motif, a binding mode utilized by numerous pyridazine-based kinase inhibitors including c-Met and Mps1/TTK inhibitor series [1]. The Boc-protected 3-amine serves as a handle for late-stage diversification into amides, ureas, sulfonamides, or secondary amines that can probe the solvent-exposed region or ribose pocket. The five HBA count and predicted log P of 1.2–1.6 position this scaffold in a favorable physicochemical space for oral bioavailability according to Lipinski and Veber guidelines, making it a suitable core for lead optimization programs targeting kinases where the pyridazine hinge-binder motif has been validated [2].

Parallel Synthesis via Orthogonal Boc Deprotection

The Boc-protected 3-amine enables a convergent synthetic strategy: (i) the pyridazinyl-azetidine core is assembled and purified as a stable, crystalline intermediate; (ii) Boc deprotection (TFA/CH₂Cl₂, 25 °C) liberates the free amine; (iii) the resulting 1-(pyridazin-3-yl)azetidin-3-amine is subjected to parallel amide coupling, sulfonylation, or reductive amination with diverse building blocks [3]. This strategy is directly analogous to the synthetic route reported in NAMPT inhibitor patents (EP2847181A1) where azetidine-pyridazine carboxamide libraries were generated via Boc-deprotection/amide-coupling sequences [4]. The target compound's shelf stability as a Boc-protected solid and its solubility in DMSO and dichloromethane support automated library synthesis workflows.

PROTAC Linker-Precursor Synthesis with Azetidine Rigidity

The azetidine ring's constrained geometry (C-N-C angle ≈ 89–91°) and defined exit vector of the 3-amine relative to the pyridazine plane make this scaffold suitable as a rigid linker element in PROTAC (Proteolysis Targeting Chimera) design [5]. Following Boc deprotection, the primary amine can be coupled to a linker moiety (e.g., PEG chain or alkyl spacer) connecting to an E3 ligase ligand, while the pyridazine ring can be further functionalized to attach a target-protein ligand. Pyridazine-azetidine scaffolds have been disclosed in patent literature (WO 2022/029617 A1) as components of SMARCA2/4 PROTAC degraders, where the rigid azetidine-pyridazine core contributed to productive ternary complex formation [6].

Stearoyl-CoA Desaturase (SCD) Inhibitor SAR

Azetidinyl pyridazines have demonstrated potent inhibition of stearoyl-CoA desaturase (SCD), with lead compounds from this class achieving IC₅₀ values of 3.4 nM in rat liver microsomal enzyme assays and 5.6 nM in HepG2 whole-cell assays [7]. The target compound, with its Boc-protected amine, serves as a precursor to the free amine that can be elaborated into the amide or carboxamide functionalities required for SCD inhibitory activity, as described by Isabel et al. (Bioorg. Med. Chem. Lett. 2011, 21, 479–483). The pyridazine ring's hydrogen-bond acceptor capacity at N2 is critical for binding in the SCD active site, differentiating this scaffold from pyridine-based analogs that lack the second nitrogen [7].

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